Dibenz(a,j)acridine, 3,4-dihydro-
Description
Context of N-Heterocyclic Aromatic Hydrocarbons (NHA) in Environmental Science Research
N-Heterocyclic Aromatic Hydrocarbons (NHAs), also known as azaarenes, are a class of organic compounds structurally analogous to Polycyclic Aromatic Hydrocarbons (PAHs), but with one or more carbon atoms in the aromatic ring system replaced by a nitrogen atom. researchgate.net These compounds are of significant interest in environmental science as they are frequently detected as pollutants in the atmosphere, soil, and aquatic environments. researchgate.netnih.gov
Sources of NHAs are similar to those of PAHs and include the combustion of organic materials such as coal and fossil fuels, as well as their presence in crude oil and oil spill sites. nih.govresearchgate.net Consequently, NHAs often co-occur with PAHs in contaminated samples. nih.gov However, a key distinction is their generally higher water solubility compared to their carbocyclic counterparts, which increases their potential to contaminate groundwater and enhances their mobility in the environment. researchgate.net Many NHAs, including the dibenzacridine family, have been identified as potent mutagens and carcinogens, contributing to the toxic effects observed in environmental samples. researchgate.netnih.govontosight.ai This has led to research into their environmental fate, ecotoxicity, and the need for regulatory assessment. nih.govnih.gov
Significance of Dibenz(a,j)acridine Derivatives in Mechanistic Biology
The biological activity of many NHAs, including Dibenz(a,j)acridine (DBAJAC), is not intrinsic to the parent molecule but is a consequence of metabolic activation by enzymes within an organism. This process converts the compound into reactive electrophiles that can interact with cellular macromolecules. The study of DBAJAC derivatives is central to understanding the mechanisms of chemical carcinogenesis.
Research has shown that DBAJAC is metabolized by liver microsomal enzymes into several products, including phenols and dihydrodiols. nih.govresearcher.life A key pathway involves the formation of dihydrodiols at different positions on the molecule. According to the "bay-region" theory of carcinogenesis, the formation of a diol epoxide in a sterically hindered "bay region" of the molecule is a critical step in producing a potent carcinogen. For DBAJAC, the metabolic pathway leading to such a reactive intermediate involves the compound at the heart of this article.
The process begins with the formation of trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine, a diol derivative of the 3,4-dihydro- compound. This specific dihydrodiol is considered a major metabolite and a proximate carcinogen—a substance that becomes the ultimate carcinogen after further metabolic processing. nih.govresearcher.life Studies using rat hepatocytes and liver microsomes have consistently identified the 3,4-dihydrodiol as a primary metabolite. nih.govresearcher.life
Further research into the mutagenicity of these derivatives has provided strong evidence for this activation pathway. nih.gov While DBAJAC itself requires metabolic activation to become mutagenic, its bay-region diol epoxides are potent, direct-acting mutagens. nih.gov
Interactive Table 1: Mutagenicity of Dibenz(a,j)acridine and Key Metabolites
This table summarizes the mutagenic activity of various Dibenz(a,j)acridine derivatives in different testing systems, highlighting the role of metabolic activation.
| Compound/Metabolite | Metabolic Activation Required? | Mutagenic Activity in S. typhimurium TA100 | Mutagenic Activity in V79 Chinese Hamster Cells |
| Dibenz(a,j)acridine (Parent) | Yes | Low | Low |
| trans-3,4-Dihydroxy-3,4-dihydrodibenz(a,j)acridine | Yes | High | High |
| anti-3,4-Diol 1,2-epoxide | No | Very High | Very High |
| syn-3,4-Diol 1,2-epoxide | No | High | High |
Source: Data compiled from research on the mutagenicity of DBAJAC derivatives. nih.gov
The findings demonstrate that the 3,4-dihydrodiol is significantly more mutagenic than the parent compound after activation. nih.gov The ultimate carcinogens, the anti-3,4-diol 1,2-epoxide and its syn- isomer, are highly mutagenic without needing further metabolic processing. nih.gov Specifically, the anti-diol epoxide was found to be more mutagenic than the syn-diol epoxide in both bacterial and mammalian cell systems. nih.gov This detailed mechanistic work underscores the importance of studying specific metabolic derivatives like Dibenz(a,j)acridine, 3,4-dihydro- and its subsequent diol and epoxide forms to understand the biological risks posed by their parent NHA compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3-5,7-13H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKYREOUKCKIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147652 | |
| Record name | Dibenz(a,j)acridine, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106589-49-5 | |
| Record name | Dibenz(a,j)acridine, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106589495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz(a,j)acridine, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Analytical Research Methodologies
Sources and Presence of Dibenz(a,j)acridine and Related Structures in Environmental Samples
Dibenz(a,j)acridine is not commercially produced or used in the United States. nih.gov Its occurrence in the environment is primarily as a byproduct of combustion from both stationary and mobile sources. nih.govca.gov This nitrogen-containing polycyclic aromatic hydrocarbon has been identified in various environmental samples, indicating its widespread distribution. epa.govinchem.org
Combustion Byproducts (e.g., Automobile Exhaust, Coal-burning Effluents, Incinerator Effluents)
Incomplete combustion is a primary source of Dibenz(a,j)acridine. ca.gov It has been detected in the exhaust from gasoline engines and as an effluent from coal-burning processes and incinerators. nih.govca.govca.gov Research has quantified its presence in these sources, highlighting their contribution to environmental contamination. For instance, automobile exhaust has been found to contain Dibenz(a,j)acridine at levels lower than 0.3 µg/g of the benzene-soluble fraction. nih.gov In contrast, coal-burning effluent and incinerator effluent show higher concentrations, with 20 µg/g and 13 µg/g in the benzene-soluble fraction, respectively. nih.gov Furthermore, stack gas from residential coal furnaces contained the compound at a concentration of 2 mg/m³, and flue gas from a gas-oil stock catalyst regeneration in an oil refinery had concentrations ranging from less than 0.15 to 1.8 mg/1000 m³. nih.gov Fly ash from a municipal waste incinerator has also been identified as a source. nih.gov
Table 1: Concentration of Dibenz(a,j)acridine in Various Combustion Byproducts
| Source | Concentration |
| Automobile Exhaust | <0.3 µg/g of benzene-soluble fraction nih.gov |
| Coal-Burning Effluent | 20 µg/g of benzene-soluble fraction nih.gov |
| Incinerator Effluent | 13 µg/g of benzene-soluble fraction nih.gov |
| Residential Coal Furnace Stack Gas | 2 mg/m³ nih.gov |
| Oil Refinery Catalyst Regeneration Flue Gas | <0.15 to 1.8 mg/1000 m³ nih.gov |
Tobacco Condensates
Tobacco smoke is another significant source of Dibenz(a,j)acridine. nih.govca.govinchem.orgnih.gov The compound is formed during the burning of a cigarette through the pyrolysis of nicotine, pyridine (B92270), and other substituted pyridine bases. oup.com Early studies identified its presence in cigarette smoke condensate, with one report quantifying it at a concentration of 0.27 µg per 100 cigarettes. oup.com Another document reports a concentration of 0.0065 µg per cigarette. ucsf.edu The presence of this and other polycyclic aromatic hydrocarbons in tobacco smoke has been a major focus of research into the chemical composition of cigarette smoke. nih.govoup.com
Atmospheric Particulate Matter and Complex Mixtures
As a result of its release from various combustion sources, Dibenz(a,j)acridine is found in the atmosphere, adsorbed onto particulate matter. nih.gov Urban air, in particular, can contain measurable quantities of this compound. For example, atmospheric air from Tokyo was found to have Dibenz(a,j)acridine at a concentration of 0.43 µg/g of particulates. nih.gov The mass median equivalent diameter of the particulates carrying this compound ranged from 0.61 to 1.2 µm. nih.gov Its presence in complex mixtures like urban air and industrial effluents necessitates robust analytical methods for its detection and quantification. nih.govepa.gov
Advanced Analytical Techniques for Research Quantification and Identification
The detection and quantification of Dibenz(a,j)acridine in complex environmental samples require highly sensitive and selective analytical methods. nih.gov Various chromatographic and spectroscopic techniques have been developed and refined for this purpose.
Chromatographic Separations (e.g., Gas Chromatography/Mass Spectrometry, High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are fundamental to separating Dibenz(a,j)acridine from the multitude of other compounds present in environmental extracts.
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful tool for the analysis of Dibenz(a,j)acridine. The U.S. Environmental Protection Agency (EPA) Method 8270D utilizes GC/MS to identify and quantify the compound in solid waste matrices, soils, air sampling media, and water, with a detection limit of 10 µg/L. nih.gov For GC/MS applications, maintaining high temperatures for the inlet (320 °C) and MS source (320 °C) is crucial to prevent the deposition of high-boiling-point polycyclic aromatic hydrocarbons. hpst.cz
High-Performance Liquid Chromatography (HPLC) is widely used, often coupled with fluorescence detection for enhanced sensitivity. nih.govnih.gov Modified HPLC-FLD methods have been developed to determine the sum content of dibenzoacridine isomers in food samples due to their low concentrations. nih.gov For instance, a method using an acetonitrile (B52724) and water mobile phase could detect the sum of Dibenz(a,h)acridine and Dibenz(a,j)acridine with a retention time of 16.7 minutes. nih.gov Research has also focused on developing HPLC methods to separate various azaarenes, including Dibenz(a,j)acridine, from other polycyclic aromatic hydrocarbons. acs.org
Thin-Layer Chromatography (TLC) provides a means for the separation and analysis of azaarenes. nih.govnih.govresearchgate.netresearchgate.net One method describes the separation of seven azaarenes, including Dibenz(a,j)acridine, on RP-18/UV plates with a mobile phase of dichloromethane-n-hexane-2-propanol. researchgate.net Quantification is then performed densitometrically by measuring fluorescence intensity. researchgate.net TLC is also employed as a clean-up step for environmental extracts before analysis by other methods. researchgate.net
Table 2: Chromatographic Methods for Dibenz(a,j)acridine Analysis
| Technique | Method Details | Application | Detection Limit |
| GC/MS | EPA-RCA 8270D nih.gov | Solid waste, soils, air, water nih.gov | 10 µg/L nih.gov |
| HPLC-FLD | Acetonitrile/water mobile phase nih.gov | Food samples nih.gov | Not specified for individual compound |
| TLC | RP-18/UV plates, densitometric detection researchgate.net | Grilled meat extract researchgate.net | 0.1 ng/g in meat researchgate.net |
Spectroscopic Detection Methods (e.g., Spectrofluorimetry, Spectrophotometry)
Spectroscopic methods are often used in conjunction with chromatography for the definitive identification and quantification of Dibenz(a,j)acridine.
Spectrofluorimetry is a highly sensitive detection method for this compound. nih.govoup.com The fluorescence spectra of Dibenz(a,j)acridine isolated from cigarette tar, when dissolved in sulfuric acid, showed excitation maxima at 310, 400, 430, 442, and 457 mµ, and emission maxima at 460, 485, and 500 mµ, which agreed well with authentic standards. oup.com This technique has been applied to the analysis of air, cigarette smoke, and motor exhaust gases. nih.gov
Spectrophotometry is another spectroscopic technique used for the analysis of Dibenz(a,j)acridine in environmental samples like air and smoke. nih.gov While specific absorption spectra are used for identification, spectrofluorimetry generally offers higher sensitivity for trace analysis.
Specialized Extraction and Purification Protocols for Environmental Matrices
The detection and quantification of specific polycyclic aromatic compounds like Dibenz(a,j)acridine, 3,4-dihydro- in environmental samples present a significant analytical challenge. This is primarily due to the complexity of environmental matrices such as soil and water, and the typically low concentrations of the target analyte. While specific, validated protocols exclusively for Dibenz(a,j)acridine, 3,4-dihydro- in environmental samples are not extensively documented in publicly available research, established methodologies for polar polycyclic aromatic hydrocarbons (PAHs) and their metabolites can be adapted. The dihydrodiol structure of this compound imparts greater polarity compared to its parent azaarene, Dibenz(a,j)acridine, a critical factor in the selection and optimization of extraction and purification methods.
Extraction from Soil and Sediment
For soil and sediment matrices, the primary goal is to efficiently extract the target compound from a complex mixture of organic and inorganic materials. The increased polarity of Dibenz(a,j)acridine, 3,4-dihydro- suggests that methods effective for other polar metabolites of PAHs would be applicable.
A widely adopted and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. portico.orgthermofisher.comnih.govtheanalyticalscientist.comweber.hu Originally developed for pesticide residue analysis, its application has expanded to include a variety of organic pollutants in soil. portico.orgthermofisher.comnih.govtheanalyticalscientist.com The QuEChERS approach involves an initial extraction with an organic solvent, typically acetonitrile, in the presence of water and salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the analytes into the organic layer. theanalyticalscientist.comweber.hu This is followed by a dispersive solid-phase extraction (d-SPE) step for cleanup, where a sorbent is added to the extract to remove interfering matrix components. encyclopedia.pubnih.gov For a polar compound like a dihydrodiol, the choice of d-SPE sorbent is crucial. While primary secondary amine (PSA) is commonly used to remove organic acids, its use might need to be evaluated carefully to prevent the loss of the target analyte. nih.gov
Table 1: Illustrative QuEChERS Method Parameters for Extraction of Polar Aromatic Compounds from Soil
| Parameter | Description | Rationale/Considerations |
| Sample Preparation | Soil is sieved and hydrated to at least 80% water content. theanalyticalscientist.com | Ensures uniform surface area and efficient extraction. |
| Extraction Solvent | Acetonitrile. thermofisher.comnih.gov | Efficiently extracts a wide range of polar and non-polar compounds. |
| Salting-Out Agents | Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl). theanalyticalscientist.com | Induces phase separation between the aqueous and organic layers. |
| d-SPE Sorbent | C18, Diatomaceous Earth. nih.gov | C18 can remove non-polar interferences, while diatomaceous earth can serve as a general-purpose clean-up sorbent. The choice would depend on the specific soil matrix. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection. thermofisher.comnih.gov | Provides the necessary sensitivity and selectivity for detection. |
This table presents a generalized QuEChERS protocol. Specific parameters would require optimization for Dibenz(a,j)acridine, 3,4-dihydro-.
Other established methods for extracting PAHs from soil that could be adapted include Pressurized Liquid Extraction (PLE) and Soxhlet extraction . PLE uses elevated temperatures and pressures to enhance extraction efficiency with reduced solvent consumption and time compared to traditional methods. researchgate.net
Extraction from Water Matrices
For aqueous samples such as river water or groundwater, the analytical challenge shifts to extracting a low-concentration, polar analyte from a large volume of water. Solid-Phase Extraction (SPE) is the most common and effective technique for this purpose. obrnutafaza.hrnih.govmdpi.com
In SPE, a water sample is passed through a cartridge containing a solid sorbent. The choice of sorbent is critical for retaining the target analyte. For a moderately polar compound like Dibenz(a,j)acridine, 3,4-dihydro-, a reversed-phase sorbent such as C18 (octadecyl-bonded silica) is often suitable. obrnutafaza.hrnih.gov The analyte partitions from the water onto the hydrophobic sorbent. After the entire sample has been passed through, the cartridge is washed to remove any weakly bound impurities. Finally, the analyte is eluted from the sorbent using a small volume of a strong organic solvent. This process not only isolates the analyte but also concentrates it, significantly improving detection limits.
Table 2: Representative Solid-Phase Extraction Protocol for Polar Aromatic Compounds in Water
| Step | Parameter | Details |
| Sorbent | Reversed-Phase C18 | Effective for retaining moderately polar to non-polar compounds from aqueous solution. nih.gov |
| Sample Pre-treatment | Addition of a water-miscible solvent (e.g., methanol) to the sample. obrnutafaza.hr | Can improve the interaction of the analyte with the sorbent. |
| Conditioning | Sequential washing of the cartridge with methanol (B129727) and then reagent water. obrnutafaza.hr | Activates the sorbent and ensures proper wetting. |
| Loading | Passing the water sample through the cartridge at a controlled flow rate. | A slower flow rate can improve retention. |
| Washing | Rinsing the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences. | Removes hydrophilic impurities that are not the target analyte. |
| Elution | Eluting the analyte with a strong organic solvent (e.g., acetone, dichloromethane). obrnutafaza.hrnih.gov | Recovers the concentrated analyte for analysis. |
This table outlines a general SPE procedure. Optimization of each step would be necessary for the specific analysis of Dibenz(a,j)acridine, 3,4-dihydro-.
Recent advancements in microextraction techniques, such as Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) , offer greener alternatives by further reducing or eliminating solvent use. encyclopedia.pubresearchgate.net These methods are highly sensitive and could potentially be adapted for the analysis of Dibenz(a,j)acridine, 3,4-dihydro- in water.
Synthetic Strategies and Chemical Derivatization for Research on Dibenz A,j Acridine, 3,4 Dihydro
Synthesis of Specific Dihydrodiol and Diol Epoxide Metabolites
The biological activation of many polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues like dibenz(a,j)acridine is understood to proceed through the formation of dihydrodiol and diol epoxide metabolites. The "bay-region" theory of chemical carcinogenesis posits that diol epoxides in the bay region of the molecule are highly reactive and are often the ultimate carcinogenic forms. For dibenz(a,j)acridine, the 3,4-dihydrodiol is considered a key proximate metabolite, which can be further metabolized to a highly reactive 1,2-epoxide in the bay region.
Preparation of Trans-3,4-dihydro-3,4-dihydroxydibenz(a,j)acridine
The synthesis of trans-3,4-dihydro-3,4-dihydroxydibenz(a,j)acridine, a key potential proximate carcinogenic metabolite, has been achieved through multi-step synthetic sequences. acs.orgosti.gov One common strategy involves the initial reduction of the parent dibenz(a,j)acridine. A modified Birch reduction has been utilized to selectively reduce the angular benzene (B151609) ring, leaving the acridine (B1665455) moiety intact. osti.gov This leads to the formation of 1,2-dihydrodibenz(a,j)acridine (B34521) as a key intermediate. osti.gov
Subsequent steps often involve a Prévost reaction on the isolated double bond of the intermediate to introduce the dihydroxy functionality. osti.gov This typically involves treatment with silver benzoate (B1203000) and iodine, followed by hydrolysis. An alternative approach involves the direct dihydroxylation of an appropriate dihydro-precursor. For instance, hydrolysis of trans-3,4-diacetoxy-1,2,3,4-tetrahydrodibenz[a,j]acridine can yield the desired trans-3,4-dihydro-3,4-dihydroxydibenz(a,j)acridine. acs.org The synthesis of the diacetate precursor can be achieved from the corresponding dihydro compound. acs.org These synthetic efforts have been instrumental in providing authentic standards for the identification of metabolites formed in biological systems. nih.gov
Synthesis of Diol Epoxide Intermediates (e.g., trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz(a,j)acridine)
The synthesis of diol epoxide intermediates, the putative ultimate carcinogens, is a significant challenge due to their high reactivity and instability. nih.govnih.gov The general strategy involves the epoxidation of the corresponding dihydrodiol precursor. For example, the synthesis of the bay-region anti-diol epoxide of dibenz[a,j]anthracene (B1218775), a structurally related polycyclic aromatic hydrocarbon, was achieved from its corresponding trans-3,4-dihydrodiol. nih.gov
Similar strategies are applicable to the synthesis of diol epoxides of dibenzoacridines. These syntheses often require carefully controlled reaction conditions to prevent the decomposition of the sensitive epoxide ring. The stereochemistry of the resulting diol epoxide is critical to its biological activity, and methods have been developed to control and characterize the stereoisomers produced. nih.gov The synthesis of these reactive intermediates allows for direct studies of their interactions with biological macromolecules like DNA, providing insights into the mechanisms of chemical carcinogenesis.
Preparation of Phenolic Derivatives
Phenolic derivatives are also significant metabolites of dibenz(a,j)acridine. acs.orgnih.gov The synthesis of specific phenols, such as 3-hydroxy- and 4-hydroxydibenz(a,j)acridine, provides authentic standards for metabolite identification. nih.gov These can be prepared through various aromatic substitution reactions. One approach involves the introduction of a hydroxyl group onto the aromatic core through methods like benzeneseleninic anhydride (B1165640) oxidation of the parent acridine. acs.org
Another general method for preparing phenol (B47542) derivatives involves the reaction of a suitable precursor, such as an iodinated phenol, with another reactant to build the desired molecular framework. google.com While not specific to dibenz(a,j)acridine, such methods illustrate general strategies in organic synthesis that can be adapted for the preparation of its phenolic derivatives. The availability of synthetic phenolic derivatives has been crucial in confirming their formation during the metabolism of dibenz(a,j)acridine in liver microsomal incubations. nih.gov
Advanced Synthetic Methodologies for Related Acridines and Dibenzoacridines
Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems like dibenzoacridines. These methods often provide greater efficiency and control over the substitution patterns of the final products.
Regioselective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for the synthesis of a wide variety of organic molecules, including N-heterocycles. bohrium.com These reactions allow for the precise and regioselective formation of carbon-carbon and carbon-heteroatom bonds. In the context of dibenzoacridine synthesis, a convenient three-step synthesis has been reported that relies on regioselective palladium-catalyzed cross-coupling reactions of 2,3,5,6-tetrachloropyridine. researchgate.net This approach allows for the introduction of various aryl groups, leading to a broad range of substituted dibenzo[a,j]acridines. researchgate.net
The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is another powerful tool for constructing nitrogen-containing heterocyclic frameworks. bohrium.com While the provided example focuses on dibenzodiazepines, the principles are broadly applicable to the synthesis of other N-heterocycles. bohrium.com The ability to regioselectively functionalize precursors is a key advantage of these methods, enabling the synthesis of specifically substituted acridine derivatives for structure-activity relationship studies. nih.govrsc.orgresearchgate.net
Brønsted Acid-Mediated Cycloisomerization Reactions
Brønsted acid-mediated reactions provide an efficient means to construct cyclic structures. nih.gov In the synthesis of dibenzo[a,j]acridines, a Brønsted acid-mediated cycloisomerization is a key step following the initial palladium-catalyzed cross-coupling reactions. researchgate.net This acid-catalyzed cyclization of appropriately substituted precursors leads to the formation of the fused polycyclic aromatic system of dibenzo[a,j]acridine in good yields. researchgate.net
This methodology has been shown to be broadly applicable for a range of substrates. The use of a simple Brønsted acid as a promoter offers a practical and efficient way to construct complex molecular architectures. nih.gov Such cycloisomerization reactions are valuable tools in the synthesis of various heterocyclic compounds, including acridine and its derivatives. rsc.org
Multi-step Synthetic Routes for Functionalized Derivatives
The synthesis of functionalized derivatives of dibenz(a,j)acridine, particularly hydroxylated and dihydrodiol derivatives, is crucial for studying its metabolism and biological activity. Research has focused on developing multi-step synthetic routes to obtain specific metabolites, such as phenols and dihydrodiols, which are formed in vivo. These syntheses provide authentic standards for metabolic studies and allow for the investigation of the biological properties of individual metabolites.
A key strategy for the synthesis of trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine involves the reduction of the parent dibenz[a,j]acridine, followed by a series of functional group manipulations. acs.org An improved synthesis was developed utilizing the sodium/liquid NH3/EtOH reduction of dibenz[a,j]acridine, which leads to the formation of tetrahydrodibenz[a,j]acridine intermediates. acs.org
The synthesis of trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine (13) and its 1,2-dihydrodiol isomer (12) has been successfully achieved through a multi-step process starting from the appropriate reduced intermediates. acs.org The general approach involves a Prevost reaction on these intermediates to form diacetoxy tetrahydro derivatives. This is followed by the introduction of unsaturation at the 3,4- or 1,2-positions and subsequent hydrolysis to yield the desired dihydrodiols. acs.org
Phenolic derivatives, such as 3-hydroxydibenz[a,j]acridine (37) and 4-hydroxydibenz[a,j]acridine (36), have also been synthesized to serve as standards for metabolic identification. acs.org
The following tables provide a detailed overview of the synthetic routes and the key intermediates involved in the preparation of functionalized dibenz(a,j)acridine derivatives.
Table 1: Multi-step Synthesis of trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |
| 1 | Dibenz[a,j]acridine | Na/liquid NH3/EtOH | 1,4,8,9-Tetrahydrodibenz[a,j]acridine (17) | - | acs.org |
| 2 | 1,4,8,9-Tetrahydrodibenz[a,j]acridine (17) | Prevost Reaction | trans-3,4-Diacetoxy-1,2,3,4-tetrahydrodibenz[a,j]acridine (9) | 22 | acs.org |
| 3 | trans-3,4-Diacetoxy-1,2,3,4-tetrahydrodibenz[a,j]acridine (9) | Bromination and dehydrobromination (DBU) | trans-3,4-Diacetoxy-3,4-dihydrodibenz[a,j]acridine (11) | - | acs.org |
| 4 | trans-3,4-Diacetoxy-3,4-dihydrodibenz[a,j]acridine (11) | Hydrolysis | trans-3,4-Dihydro-3,4-dihydroxydibenz[a,j]acridine (13) | 76 | acs.org |
Table 2: Synthesis of Phenolic Derivatives of Dibenz[a,j]acridine
| Product | Synthetic Method | Reference |
| 3-Hydroxydibenz[a,j]acridine (37) | Synthesized as a potential metabolite standard. | acs.org |
| 4-Hydroxydibenz[a,j]acridine (36) | Synthesized as a potential metabolite standard. | acs.org |
| 6-Hydroxydibenz[a,j]acridine (27) | Prepared and characterized. | acs.org |
Computational and Theoretical Chemistry Research on Dibenz A,j Acridine, 3,4 Dihydro
Quantum Chemical Calculations on Molecular Reactivity and Stability
Quantum chemical calculations are fundamental in assessing the molecular reactivity and stability of 3,4-dihydro-dibenz(a,j)acridine. These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, provide a detailed picture of the electron distribution and energy of the molecule.
Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
For 3,4-dihydro-dibenz(a,j)acridine, the saturation of the 3,4-bond disrupts the aromaticity of that specific ring, leading to a localized increase in electron density and potentially a higher HOMO energy compared to its fully aromatic parent compound, dibenz(a,j)acridine. This would suggest an increased susceptibility to electrophilic attack at specific sites.
Table 1: Calculated Molecular Orbital Energies
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO | -5.8 | Electron-donating potential |
| LUMO | -1.2 | Electron-accepting potential |
Note: The values in this table are representative and intended for illustrative purposes.
Modeling of Metabolic Transformations and Reactive Intermediates
Computational modeling plays a significant role in predicting the metabolic pathways of xenobiotics like 3,4-dihydro-dibenz(a,j)acridine. The metabolism of related polycyclic aromatic hydrocarbons and azaarenes often involves cytochrome P450-mediated oxidation. In the case of this dihydro- derivative, further metabolic activation is a key area of investigation.
Modeling studies can predict the most likely sites of oxidation on the molecule. These predictions are based on calculations of activation energies for the formation of various potential metabolites, such as epoxides and further hydroxylated derivatives. The formation of reactive intermediates, which are often responsible for the toxic or carcinogenic effects of a compound, can be elucidated through these models. For instance, the formation of diol epoxides is a common activation pathway for many polycyclic aromatic compounds.
Research on the parent compound, dibenz(a,j)acridine, has shown that it is metabolized to dihydrodiols, including the trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine. nih.gov Computational models can help to understand the stereoselectivity of these metabolic reactions.
Prediction of DNA Adduct Formation Energetics and Conformations
A crucial application of computational chemistry in toxicology is the prediction of DNA adduct formation. Once reactive intermediates are formed, they can covalently bind to DNA, forming adducts that can lead to mutations and potentially cancer.
Theoretical calculations can model the reaction between a reactive metabolite of 3,4-dihydro-dibenz(a,j)acridine and a DNA base, typically guanine (B1146940) or adenine (B156593). These calculations can determine the reaction energetics, indicating the feasibility of adduct formation. Furthermore, molecular mechanics and molecular dynamics simulations can be used to determine the preferred conformations of the resulting DNA adducts within a DNA duplex.
The conformation of the adduct is critical as it influences the efficiency of DNA repair mechanisms and the fidelity of DNA replication. Studies on related compounds like dibenz[a,h]anthracene (B1670416) have demonstrated the formation of multiple DNA adducts. nih.govnih.gov Computational predictions for 3,4-dihydro-dibenz(a,j)acridine would focus on identifying the most stable and potentially most mutagenic adduct structures.
Table 2: Predicted Energetics of DNA Adduct Formation
| Reactive Metabolite | DNA Base | Reaction Energy (kcal/mol) |
|---|---|---|
| Epoxide Derivative | Guanine N7 | -15.2 |
Note: The values in this table are hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Derivations from Computational Models
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational models are instrumental in developing quantitative structure-activity relationships (QSAR). For a series of related dibenzacridine derivatives, computational descriptors can be calculated and correlated with experimentally determined biological activities.
For 3,4-dihydro-dibenz(a,j)acridine, relevant descriptors would include electronic properties (like HOMO/LUMO energies), steric parameters (molecular volume and surface area), and lipophilicity (log P). By building a QSAR model, the biological activity of other, untested, derivatives could be predicted. This approach is valuable in prioritizing compounds for further experimental testing and in designing new molecules with desired properties. The modification of the acridine (B1665455) ring, such as the reduction to form the 3,4-dihydro- derivative, can lead to compounds with altered biological activities. ontosight.ai
Elucidation of Electronic Properties via DFT Calculations
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for studying the electronic properties of molecules. DFT calculations can provide a more accurate description of electron correlation effects compared to Hartree-Fock methods, often at a lower computational cost than post-HF methods.
For 3,4-dihydro-dibenz(a,j)acridine, DFT calculations can be used to generate a detailed map of the electron density and electrostatic potential. The electrostatic potential map highlights regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). This information is invaluable for understanding the molecule's reactivity and intermolecular interactions.
Furthermore, DFT can be used to calculate various electronic properties such as ionization potential, electron affinity, and global reactivity indices like chemical hardness and electrophilicity. These parameters provide a quantitative basis for comparing the reactivity of 3,4-dihydro-dibenz(a,j)acridine with its parent compound and other related molecules.
Table 3: Calculated Electronic Properties (DFT)
| Property | Value |
|---|---|
| Ionization Potential (eV) | 7.2 |
| Electron Affinity (eV) | 0.8 |
| Chemical Hardness | 3.2 |
Note: The values in this table are representative and for illustrative purposes.
Future Research Directions and Unanswered Questions for Dibenz A,j Acridine, 3,4 Dihydro
Elucidation of Novel Metabolic Pathways and Previously Unidentified Metabolites
The metabolism of Dibenz(a,j)acridine is known to proceed via cytochrome P450 enzymes, leading to the formation of various metabolites, with the trans-3,4-dihydrodiol being a major product. nih.govresearcher.lifenih.gov This dihydrodiol is a precursor to the highly reactive bay-region diol epoxides, which are considered the ultimate carcinogenic metabolites. osti.gov However, the metabolic story is likely more complex.
Future research should focus on identifying alternative or secondary metabolic pathways for DB[a,j]A-3,4-dihydrodiol. It is plausible that this proximate carcinogen undergoes further biotransformation, leading to a variety of other metabolites with differing biological activities. For instance, studies on the related compound dibenz[a,h]acridine (B14076) have revealed the formation of several unidentified polar metabolites in addition to the primary dihydrodiols. nih.gov
Key unanswered questions include:
Are there other enzymatic systems, beyond the well-characterized cytochrome P450s, that play a significant role in the metabolism of DB[a,j]A-3,4-dihydrodiol?
What are the structures and biological activities of the more polar, secondary metabolites that may be formed from DB[a,j]A-3,4-dihydrodiol?
Do host factors, such as genetic polymorphisms in metabolic enzymes, influence the profile of metabolites produced from DB[a,j]A-3,4-dihydrodiol, potentially altering an individual's susceptibility to its carcinogenic effects?
Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with sophisticated separation methods, will be instrumental in identifying and characterizing these potentially novel metabolites.
Comprehensive Understanding of DNA Repair Mechanisms for Dibenz(a,j)acridine Adducts
The formation of covalent adducts between the diol epoxide metabolites of Dibenz(a,j)acridine and DNA is a critical initiating event in its mechanism of carcinogenicity. These bulky adducts can distort the DNA helix, leading to mutations if not properly repaired. The primary cellular defense against such lesions is the nucleotide excision repair (NER) pathway. wikipedia.orgtaylorandfrancis.com
While it is generally accepted that NER is responsible for removing bulky chemical adducts from DNA, the specifics of this process for adducts derived from DB[a,j]A-3,4-dihydrodiol are not fully understood. Research on other complex PAHs, such as dibenzo[a,l]pyrene (B127179), has shown that the efficiency of NER can be highly dependent on the specific structure of the adduct and the DNA sequence context. nih.govnih.gov For example, adenine (B156593) adducts of dibenzo[a,l]pyrene have been found to be significantly more resistant to NER than guanine (B1146940) adducts. nih.govnih.gov
Future research in this area should aim to:
Determine the precise efficiency of the NER pathway in repairing DNA adducts derived from the various stereoisomers of DB[a,j]A-diol epoxides.
Investigate the roles of the two NER sub-pathways, global genomic repair (GG-NER) and transcription-coupled repair (TC-NER), in the removal of these adducts from different regions of the genome. wikipedia.org
Elucidate the influence of chromatin structure and DNA sequence context on the recognition and repair of these adducts.
A deeper understanding of the DNA repair processes for these specific adducts will provide crucial insights into their mutagenic potential and the mechanisms of tumor initiation.
Advanced Computational Modeling for Predictive Toxicology and Mechanistic Insights
Computational toxicology offers a powerful and cost-effective approach to predict the toxicological properties of chemicals and to gain insights into their mechanisms of action. mdpi.comtoxicology.org For complex molecules like Dibenz(a,j)acridine and its metabolites, in silico methods can be particularly valuable.
Quantitative Structure-Activity Relationship (QSAR) models have been developed for PAHs to predict various toxicological endpoints. nih.gov These models correlate the chemical structure of a compound with its biological activity. For DB[a,j]A-3,4-dihydrodiol, computational approaches could be employed to:
Develop specific QSAR models to predict its carcinogenic potency and other toxicological endpoints.
Use molecular docking and simulation techniques to model the interaction of DB[a,j]A-diol epoxides with DNA and with the active sites of metabolic enzymes and DNA repair proteins. jppres.com
Employ quantum mechanical calculations to understand the electronic properties of the molecule that contribute to its reactivity and carcinogenicity.
These computational studies can help to prioritize further experimental investigations, refine our understanding of the molecular mechanisms of action, and contribute to the development of a more predictive framework for risk assessment. toxicology.orgnih.gov
Development of Mechanistic Biomarkers for Exposure and Biological Effect in Research Applications
Biomarkers are essential tools in environmental health research for assessing exposure to hazardous substances and for understanding their biological effects. mdpi.com For DB[a,j]A-3,4-dihydrodiol, the development of specific and sensitive biomarkers is a high priority.
While general biomarkers of PAH exposure exist, such as urinary 1-hydroxypyrene, there is a need for more specific markers that can unequivocally link an exposure to Dibenz(a,j)acridine and its proximate carcinogen. nih.gov Furthermore, biomarkers of biological effect are needed to understand the downstream consequences of this exposure in a research context. nih.gov
Future research should focus on the development of:
Biomarkers of Exposure: These could include the measurement of DB[a,j]A-3,4-dihydrodiol or its specific metabolites in accessible biological matrices like urine or blood. The development of highly sensitive analytical methods, such as those based on mass spectrometry, will be critical for this purpose. nih.gov
Biomarkers of Biological Effect: These markers would indicate that a biologically effective dose has been received. Examples could include the detection of specific DNA adducts of DB[a,j]A-diol epoxide in surrogate tissues or the measurement of gene expression changes in pathways known to be affected by this compound. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
